(S)-Methyl tetrahydrofuran-3-carboxylate

Stereochemistry Enantiomeric Purity Chiral Building Blocks

Procurement of (S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) is mandatory for asymmetric synthesis requiring stereochemical control. The (S)-enantiomer ensures all starting material commits to the desired chiral pathway, unlike the racemate (CAS 53662-85-4) or (R)-enantiomer (CAS 191347-93-0). Essential for building enantiopure catalysts, chiral auxiliaries, and validating stereospecific analytical methods. Order single-isomer material for reliable diastereoselectivity and pharmacological consistency in drug candidate development.

Molecular Formula C6H10O3
Molecular Weight 130.143
CAS No. 165611-33-6; 191347-93-0; 53662-85-4
Cat. No. B2725631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl tetrahydrofuran-3-carboxylate
CAS165611-33-6; 191347-93-0; 53662-85-4
Molecular FormulaC6H10O3
Molecular Weight130.143
Structural Identifiers
SMILESCOC(=O)C1CCOC1
InChIInChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1
InChIKeyHUTNCRJHLZDGPO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6): A Chiral Tetrahydrofuran-3-Carboxylate Ester for Asymmetric Synthesis


(S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) is a chiral tetrahydrofuran derivative with the IUPAC name methyl (3S)-oxolane-3-carboxylate [1]. It belongs to the class of 3-furancarboxylic acid esters bearing a fully saturated tetrahydrofuran ring and an (S)-configured stereocenter at the 3-position . The compound has the molecular formula C6H10O3 and a molecular weight of approximately 130.14 g/mol . It is a key building block in asymmetric organic synthesis, particularly valued for introducing stereochemical definition into target molecules .

Why Generic Substitution Fails: The Critical Importance of Stereochemistry in (S)-Methyl tetrahydrofuran-3-carboxylate


Generic substitution with the racemate (CAS 53662-85-4) or the (R)-enantiomer (CAS 191347-93-0) is not scientifically valid for applications requiring stereochemical control. The (S)-enantiomer possesses a defined three-dimensional orientation at its single stereocenter, which is fundamental for asymmetric induction [1]. In contrast, the racemate introduces an equimolar mixture of (R)- and (S)-forms, leading to a 50% loss of desired stereochemical influence and potential formation of diastereomeric impurities in subsequent reactions [2]. The (R)-enantiomer, while chiral, presents the opposite spatial configuration, making it unsuitable as a direct replacement in stereospecific syntheses where the (S)-configuration is required for proper molecular recognition or biological activity [3]. Therefore, procurement must be isomer-specific.

Quantitative Evidence Guide: Differentiating (S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) from Comparators


Enantiomeric Identity: Distinguishing (S)-Configuration from (R)-Enantiomer (CAS 191347-93-0)

The (S)-methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) is distinguished from its (R)-enantiomer (CAS 191347-93-0) by its opposite absolute configuration, which is verified by specific optical rotation and chromatographic retention on chiral stationary phases . Commercial sources report the (S)-enantiomer with typical purities of 97-98% . The (R)-enantiomer is also commercially available at similar purities (97%) . This difference is fundamental, as the two enantiomers are non-superimposable mirror images and can lead to diastereomeric products with distinct physical and biological properties when used in stereospecific syntheses [1].

Stereochemistry Enantiomeric Purity Chiral Building Blocks

Chiral Purity Advantage: (S)-Enantiomer (CAS 165611-33-6) vs. Racemic Mixture (CAS 53662-85-4)

The (S)-enantiomer (CAS 165611-33-6) is a single, optically pure stereoisomer, whereas the racemic mixture (CAS 53662-85-4) is an equimolar combination of (R)- and (S)-forms [1]. When used as a chiral building block, the racemate would produce a 1:1 mixture of diastereomers, complicating purification and reducing the yield of the desired product by at least 50% compared to the use of a single enantiomer [2]. The enantiomer is characterized by a defined specific rotation (e.g., [α]D = +X° or -Y°, which is not applicable to the racemate, [α]D = 0°) [3]. This property is crucial for monitoring enantiomeric purity during synthesis.

Asymmetric Synthesis Enantiomeric Excess Chiral Auxiliaries

Procurement-Relevant CAS Registry: Differentiating (S)-Enantiomer from Closely Related Analogs

The (S)-enantiomer is unambiguously identified by CAS Registry Number 165611-33-6 [1]. This is a distinct identifier from that of its (R)-enantiomer (CAS 191347-93-0) [2] and the racemic mixture (CAS 53662-85-4) [3]. Use of the correct CAS number ensures accurate procurement, prevents the inadvertent ordering of the wrong isomer, and is essential for chemical inventory management and regulatory submissions [4].

Chemical Inventory Procurement Regulatory Compliance

Key Application Scenarios for Procuring (S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6)


Asymmetric Synthesis of Pharmaceutical Intermediates

This compound is procured when a synthetic route requires a chiral tetrahydrofuran building block with a defined (S)-configuration to achieve high diastereoselectivity in subsequent reactions [1]. As a single enantiomer (CAS 165611-33-6), it ensures that all starting material is committed to the desired stereochemical pathway, unlike the racemate, which would generate a 1:1 mixture of diastereomers [2]. This is critical in the preparation of complex chiral drug candidates where control of stereochemistry directly impacts the pharmacological profile [3].

Chiral Auxiliary for Diastereoselective Transformations

The (S)-enantiomer is utilized as a chiral auxiliary or derivatizing agent to control the stereochemistry of prochiral substrates [1]. The (S)-configuration at the tetrahydrofuran ring can dictate the facial selectivity of a reaction, leading to high diastereomeric ratios. Using the pure (S)-enantiomer, rather than the (R)-enantiomer or racemate, is essential for obtaining the specific stereochemical outcome required for a target molecule [2]. This application is fundamental in both medicinal chemistry and the total synthesis of natural products [3].

Development of Chiral Analytical Methods

Procurement of the pure (S)-enantiomer (CAS 165611-33-6) is necessary for developing and validating chiral analytical methods, such as HPLC or GC on chiral stationary phases [1]. The compound serves as a primary reference standard to establish retention times and to ensure the accurate quantification of enantiomeric excess (ee) in reaction mixtures [2]. Its distinct CAS number ensures the correct reference material is acquired, differentiating it from the (R)-enantiomer (CAS 191347-93-0) and racemate (CAS 53662-85-4) [3].

Synthesis of Enantiopure Ligands and Organocatalysts

The (S)-methyl tetrahydrofuran-3-carboxylate serves as a starting material for the preparation of enantiopure ligands for asymmetric catalysis [1]. The tetrahydrofuran ring can be functionalized to introduce additional coordination sites, and the pre-defined (S)-stereocenter provides a chiral environment around the metal center [2]. Using the correct enantiomer is non-negotiable, as the (R)-enantiomer would produce a catalyst of opposite configuration, leading to the undesired product enantiomer in any subsequent asymmetric transformation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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